molecular formula C7H15N3O2 B1488259 3,4-Dimethoxypyrrolidine-1-carboximidamide CAS No. 1694790-25-4

3,4-Dimethoxypyrrolidine-1-carboximidamide

Cat. No.: B1488259
CAS No.: 1694790-25-4
M. Wt: 173.21 g/mol
InChI Key: COJYMFHTBBAMDF-UHFFFAOYSA-N
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Description

3,4-Dimethoxypyrrolidine-1-carboximidamide is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with two methoxy groups and a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxypyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine with methanol in the presence of a strong acid catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chemical synthesis process that involves the use of reactors and purification systems to achieve high yields and purity. The process is optimized to minimize by-products and ensure cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxypyrrolidine-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of pyrrolidone derivatives.

  • Reduction: Production of reduced pyrrolidine derivatives.

  • Substitution: Generation of various substituted pyrrolidine compounds.

Scientific Research Applications

3,4-Dimethoxypyrrolidine-1-carboximidamide has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action may vary depending on the context and application, but it generally involves modulation of biochemical processes.

Comparison with Similar Compounds

3,4-Dimethoxypyrrolidine-1-carboximidamide is compared with other similar compounds, such as:

  • Pyrrolidine: A simpler cyclic amine without methoxy groups.

  • N-Methoxypyrrolidine: A pyrrolidine derivative with a single methoxy group.

  • Pyrrolidone: A related compound with an additional carbonyl group.

Uniqueness: The presence of two methoxy groups and a carboximidamide functional group distinguishes this compound from its analogs, providing unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug development.

Properties

IUPAC Name

3,4-dimethoxypyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-11-5-3-10(7(8)9)4-6(5)12-2/h5-6H,3-4H2,1-2H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJYMFHTBBAMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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